Carboxymethyldiphenylphosphine
Overview
Description
Synthesis Analysis
The synthesis of carboxymethyldiphenylphosphine and its derivatives involves multiple steps, including Sandmeyer reactions, lithiation, and phosphinylation. For instance, axially dissymmetric diphosphines have been synthesized starting from diamine precursors via these reactions, highlighting the complexity and precision required in synthesizing such molecules (Schmid et al., 1988). Another example includes the synthesis of organometallic carboxyphosphines from dimethyl[2-(diphenylphosphino)ferrocenyl]methylamine, demonstrating the versatility and range of methods available for preparing these compounds (Štěpnička & Císařová, 2003).
Molecular Structure Analysis
The molecular structure of carboxymethyldiphenylphosphine complexes has been elucidated using X-ray crystallography. Studies reveal that these complexes often exhibit square-planar geometry around the metal center, with the carboxymethyl and diphenylphosphine groups providing a rich array of bonding interactions. For instance, the structure of a palladium complex with carboxymethyl and triphenylphosphine ligands showed square-planar geometry, highlighting the stabilizing effects of these ligands on the metal center (Zenitani et al., 1976).
Chemical Reactions and Properties
Carboxymethyldiphenylphosphine and its derivatives participate in a variety of chemical reactions, demonstrating their utility in organic synthesis and catalysis. For example, triphenylphosphine-mediated reactions are pivotal in forming amide bonds between carboxylic acids and amines, showcasing the versatility of phosphine compounds in facilitating organic transformations (Lenstra et al., 2014).
Scientific Research Applications
Coordination Chemistry and Biomedical Sciences : Phosphino-carboxamides, a category which includes compounds like Carboxymethyldiphenylphosphine, are vital in fields like coordination chemistry and biomedical sciences, as well as in catalysis. These compounds are described as versatile and essential (Štěpnička, 2012).
Synthesis of Beta-Lactams : Compounds similar to Carboxymethyldiphenylphosphine, like Triphenylphosphine dibromide, have been used efficiently in the synthesis of beta-lactams from carboxylic acids and imines. This process avoids acid halides and could enable the synthesis of N-unsubstituted beta-lactams (Cossío, Ganboa, & Palomo, 1985).
Esterification of Alcohols with Carboxylic Acids : Triphenylphosphine oxide, another similar compound, has been used to promote the esterification of alcohols with carboxylic acids under mild and neutral conditions, yielding excellent results (Jia et al., 2018).
Synthesis of Functional Allylazoles and Indolizines : Triphenylphosphine catalyzes the synthesis of these compounds under neutral conditions, providing a simple and efficient method for allylation (Virieux, Guillouzic, & Cristau, 2006).
Corrosion Inhibition : Phosphine compounds, including Carboxymethyldiphenylphosphine (CMTPP), have shown potential as effective acid corrosion inhibitors for steel, with their adsorption being based on cathodic reaction (Khamis, Kandil, & Ibrahim, 1995).
Reduction of Peptide and Protein Disulfide Bonds : Phosphine reductants, like tmTCEP, are used to reduce these bonds in peptides and proteins. TmTCEP has been found to be significantly more reactive than TCEP, allowing rapid penetration into phospholipid bilayers (Cline et al., 2004).
Medicinal Applications : Gold complexes with phosphine and NHC ligands, which could potentially include Carboxymethyldiphenylphosphine, have shown promising anti-cancer, antibacterial, antiparasitic, and anti-viral activity. This indicates potential trends in ligand design for medicinal purposes (Dominelli, Correia, & Kühn, 2018).
Antitumor Activity : Bis(diphenylphosphino)alkanes and their gold complexes, similar to Carboxymethyldiphenylphosphine, have shown promising antitumor activity in various models, indicating potential for future clinical trials (Mirabelli et al., 1987).
Safety And Hazards
properties
IUPAC Name |
2-diphenylphosphanylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13O2P/c15-14(16)11-17(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOGRUGECVQJBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CC(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378731 | |
Record name | Carboxymethyldiphenylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carboxymethyldiphenylphosphine | |
CAS RN |
3064-56-0 | |
Record name | Carboxymethyldiphenylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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